2-[(E)-3-methylbut-1-enyl]-1,3-thiazole
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Overview
Description
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a 3-methylbut-1-enyl group. Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole typically involves the reaction of thiazole with 3-methylbut-1-enyl halides under basic conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like silica-supported tungstosilisic acid to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry approaches, such as employing ZnO nanoparticles as catalysts, has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution reactions occur primarily at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can activate or inhibit biochemical pathways, such as those involved in oxidative stress response and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Known for its antimicrobial and anticancer properties.
4-methylthiazole: Used in flavor and fragrance industries.
Benzothiazole: Studied for its potential as an anticancer and antimicrobial agent.
Uniqueness
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
132163-98-5 |
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Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole |
InChI |
InChI=1S/C8H11NS/c1-7(2)3-4-8-9-5-6-10-8/h3-7H,1-2H3/b4-3+ |
InChI Key |
MBSAKYBUOPFSKA-ONEGZZNKSA-N |
SMILES |
CC(C)C=CC1=NC=CS1 |
Isomeric SMILES |
CC(C)/C=C/C1=NC=CS1 |
Canonical SMILES |
CC(C)C=CC1=NC=CS1 |
Synonyms |
Thiazole, 2-(3-methyl-1-butenyl)- (9CI) |
Origin of Product |
United States |
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